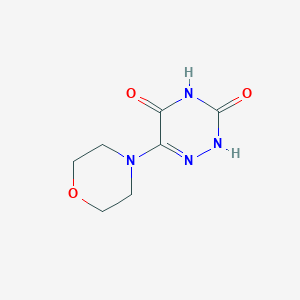

5-N-MORPHOLINO-6-AZAURACIL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

As-Triazine-3,5(2H,4H)-dione, 6-morpholino- is a heterocyclic compound that contains a triazine ring substituted with a morpholine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-MORPHOLINO-6-AZAURACIL typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

As-Triazine-3,5(2H,4H)-dione, 6-morpholino- can undergo various chemical reactions, including:

Substitution Reactions: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted triazine derivatives.

Oxidation: Oxidized triazine compounds.

Reduction: Reduced triazine derivatives.

Hydrolysis: Hydrolyzed triazine products.

Applications De Recherche Scientifique

Antiviral Activity

One of the most significant applications of 5-N-Mor-6-Aza is its antiviral properties, particularly against adenoviruses. Research has demonstrated that derivatives of 5-N-Mor-6-Aza exhibit notable inhibitory effects on human adenovirus replication. For instance, a study synthesized several analogues of 5-(morpholino) uracil derivatives and assessed their anti-adenoviral activity using HEK293 cells. The results indicated that certain derivatives displayed IC50 values as low as 0.5 μM, with selectivity indices (SI) reaching up to 95, indicating a high therapeutic window .

Case Study: Anti-Adenoviral Activity

- Objective : Evaluate the antiviral efficacy of 5-N-Mor-6-Aza derivatives.

- Methodology : HEK293 cells were transduced with recombinant adenovirus expressing enhanced green fluorescent protein (HAdV5-eGFP). Compounds were administered post-transduction.

- Results : Compounds demonstrated significant inhibition of HAdV5-eGFP replication, with the most potent derivative showing a 74% reduction in progeny virus titer compared to controls .

Anticancer Potential

Beyond its antiviral applications, 5-N-Mor-6-Aza has also been investigated for its anticancer properties. The compound's structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in rapidly dividing cancer cells. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, although more extensive research is needed to fully understand its mechanisms and efficacy in this context .

Case Study: Anticancer Activity

- Objective : Investigate the cytotoxic effects of 5-N-Mor-6-Aza on cancer cell lines.

- Methodology : Various cancer cell lines were treated with different concentrations of 5-N-Mor-6-Aza, followed by assessment of cell viability using MTT assays.

- Results : The compound exhibited dose-dependent cytotoxicity, suggesting potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of 5-N-Mor-6-Aza typically involves modification of existing uracil derivatives to enhance their biological activity. The introduction of morpholine groups has been shown to improve solubility and bioavailability, making these compounds more effective in biological systems .

Comparative Analysis with Other Compounds

When comparing 5-N-Mor-6-Aza with other similar compounds, such as 6-azauracil and other morpholino derivatives, it is evident that the presence of the morpholino group contributes significantly to its biological activity. For example, while traditional uracil derivatives may have limited efficacy against certain viruses or cancer cells, the morpholino-modified versions show enhanced potency and selectivity .

| Compound Name | IC50 (μM) | SI | Activity Type |

|---|---|---|---|

| 5-(morpholino)-uracil | 0.5 | 95 | Anti-adenoviral |

| 6-azauracil | >10 | N/A | Limited antiviral |

| Other morpholino derivatives | Varies | N/A | Potential anticancer |

Mécanisme D'action

The mechanism of action of 5-N-MORPHOLINO-6-AZAURACIL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In agriculture, it may inhibit specific pathways in pests or weeds, leading to their control.

Comparaison Avec Des Composés Similaires

Similar Compounds

Triazine-3,5(2H,4H)-dione: A parent compound without the morpholine substitution.

6-Chloro-Triazine-3,5(2H,4H)-dione: A similar compound with a chlorine substitution instead of morpholine.

6-Amino-Triazine-3,5(2H,4H)-dione: A compound with an amino group substitution.

Uniqueness

As-Triazine-3,5(2H,4H)-dione, 6-morpholino- is unique due to the presence of the morpholine group, which can impart specific chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets.

Propriétés

Numéro CAS |

4956-12-1 |

|---|---|

Formule moléculaire |

C7H10N4O3 |

Poids moléculaire |

198.18 g/mol |

Nom IUPAC |

6-morpholin-4-yl-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C7H10N4O3/c12-6-5(9-10-7(13)8-6)11-1-3-14-4-2-11/h1-4H2,(H2,8,10,12,13) |

Clé InChI |

UTKHPCKCRAFBOP-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NNC(=O)NC2=O |

SMILES canonique |

C1COCCN1C2=NNC(=O)NC2=O |

Key on ui other cas no. |

4956-12-1 |

Solubilité |

26.2 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.